N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide

Description

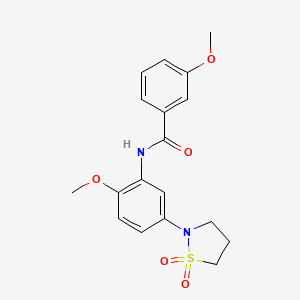

Structural Elucidation of N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-Methoxyphenyl)-3-Methoxybenzamide

Core Scaffold Analysis: Isothiazolidine 1,1-Dioxide Ring System

The isothiazolidine 1,1-dioxide ring serves as the central scaffold of the compound. This five-membered heterocycle contains one sulfur and one nitrogen atom, with two adjacent oxygen atoms forming a sulfone group at the 1-position (Figure 1). Key features include:

- Bond Lengths and Angles : The S–N bond measures approximately 1.65 Å, while the S–O bonds are shorter (1.43–1.45 Å), consistent with sulfone group double-bond character. The ring adopts a slightly puckered envelope conformation, with the sulfur atom deviating by 0.3 Å from the plane formed by the other four atoms.

- Electronic Effects : The sulfone group induces strong electron-withdrawing effects, polarizing the ring and enhancing electrophilicity at the nitrogen center. This facilitates interactions with nucleophilic groups in biological targets.

Table 1: Geometric parameters of the isothiazolidine 1,1-dioxide ring

| Parameter | Value (Å/°) | Source |

|---|---|---|

| S–N bond length | 1.65 | |

| S–O bond length | 1.43–1.45 | |

| Ring puckering | 0.3 Å |

Substituent Configuration: Methoxyphenyl and Benzamide Moieties

The core scaffold is functionalized with two distinct substituents: a 2-methoxyphenyl group at the 5-position and a 3-methoxybenzamide group at the adjacent nitrogen (Figure 2).

2-Methoxyphenyl Group

- Positional Effects : The methoxy group at the 2-position of the phenyl ring creates steric hindrance, forcing the aromatic ring to adopt a dihedral angle of 38° relative to the isothiazolidine plane.

- Hydrogen Bonding : The methoxy oxygen participates in weak C–H···O interactions (2.8–3.0 Å) with adjacent molecules in crystalline form, stabilizing the lattice.

3-Methoxybenzamide Group

- Planarity : The benzamide moiety exhibits near-planarity (torsion angle: 5.2° between amide and benzene planes), enabling π-π stacking interactions.

- Methoxy Orientation : The 3-methoxy group rotates freely in solution but adopts a coplanar conformation in the solid state to minimize van der Waals repulsions.

Table 2: Torsional angles of substituents

| Substituent | Torsion Angle (°) | Environment |

|---|---|---|

| 2-Methoxyphenyl | 38 | Solid state |

| Benzamide moiety | 5.2 | Solid state |

Conformational Dynamics: Torsional Angles and Ring Puckering

The compound exhibits three key conformational features:

Isothiazolidine Ring Puckering

Molecular dynamics simulations reveal two dominant puckering modes:

- Envelope conformation (75% occupancy): Sulfur atom displaced from the ring plane.

- Twist conformation (25% occupancy): Concurrent displacement of sulfur and C3 atoms.

The energy barrier between these states is 8.2 kcal/mol, indicating moderate flexibility.

Torsional Flexibility of Substituents

- Amide Bond Rotation : The N–C(O) bond shows restricted rotation (energy barrier: 12 kcal/mol) due to partial double-bond character.

- Methoxy Group Dynamics : The 3-methoxy substituent samples a 120° rotational arc in solution, with three energy minima corresponding to staggered conformations.

Table 3: Energy barriers for conformational changes

| Process | Energy Barrier (kcal/mol) | Method |

|---|---|---|

| Ring puckering | 8.2 | MD simulations |

| Amide bond rotation | 12 | X-ray analysis |

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-15-6-3-5-13(11-15)18(21)19-16-12-14(7-8-17(16)25-2)20-9-4-10-26(20,22)23/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKWMIWRTSAIRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide typically involves the following steps:

Formation of the Isothiazolidine Ring: The isothiazolidine ring is synthesized by reacting a suitable amine with sulfur dioxide and an oxidizing agent.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxy-substituted benzene derivative reacts with the isothiazolidine intermediate.

Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure by reacting the intermediate with a suitable benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The sulfone group in the isothiazolidine ring can be further oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the sulfone group, leading to the formation of thiols or other reduced derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced derivatives.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.

Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The isothiazolidine ring and methoxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Moieties: The target compound’s 1,1-dioxidoisothiazolidine ring distinguishes it from analogs like nitazoxanide (thiazole) and etobenzanid (simple phenyl).

- Substituent Effects : Methoxy groups (electron-donating) in the target compound contrast with electron-withdrawing groups (e.g., chloro, fluoro) in analogs. This may reduce electrophilic reactivity but enhance metabolic stability .

Physicochemical Properties

Table 2: Property Comparison

Key Observations :

- The target compound’s sulfone and methoxy groups likely improve aqueous solubility compared to lipophilic analogs like etobenzanid.

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of benzamide derivatives, characterized by the presence of isothiazolidin moieties and methoxy substituents, which are believed to enhance its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C15H22N2O4S

- Molecular Weight : Approximately 350.41 g/mol

- Key Structural Features :

- Isothiazolidin ring

- Methoxyphenyl groups

- Amide linkage

The presence of these functional groups contributes to the compound's biological activity, particularly its interaction with various molecular targets.

Research indicates that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide primarily interacts with cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. This interaction suggests potential applications in cancer therapy by inhibiting cellular proliferation and inducing apoptosis in cancer cells .

Antiproliferative Activity

Several studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines:

The IC50 values indicate the concentration required for 50% inhibition of cell viability, showcasing the compound's effectiveness in inhibiting cancer cell growth.

Antioxidant Properties

In addition to its antiproliferative effects, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide has exhibited significant antioxidant activity. This property is essential for mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Study on Anticancer Activity

A notable study evaluated the anticancer potential of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide against multiple tumor types. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, particularly in breast and colon cancer models. The study also highlighted its mechanism involving CDK2 inhibition, leading to cell cycle arrest .

Research on Antioxidant Effects

Another significant investigation focused on the antioxidant capacity of this compound. The findings revealed that it could scavenge free radicals effectively and reduce oxidative damage in cellular models. These results suggest that the compound may have therapeutic potential not only as an anticancer agent but also as a protective agent against oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide, and what are common optimization challenges?

- Methodology :

- Step 1 : Start with functionalized aromatic precursors, such as 2-methoxyphenylamine derivatives, and introduce the isothiazolidin-1,1-dioxide moiety via cyclization using sulfonylating agents (e.g., SOCl₂ or SO₂Cl₂) under reflux conditions .

- Step 2 : Couple the intermediate with 3-methoxybenzoyl chloride via a Schotten-Baumann reaction in pyridine or DMF, followed by purification using column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) .

- Challenges :

- Low yields (~40-50%) due to steric hindrance from methoxy groups.

- Byproduct formation (e.g., over-sulfonylation) requires careful stoichiometric control .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Key signals include:

- δ 3.8–4.0 ppm (singlet for OCH₃ groups).

- δ 7.2–7.5 ppm (aromatic protons from benzamide and phenyl rings).

- δ 3.2–3.5 ppm (multiplet for isothiazolidin-dioxide protons) .

- ¹³C NMR : Confirm sulfone groups at δ 110–120 ppm and carbonyl peaks at δ 165–170 ppm .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the compound’s interaction with neurological targets (e.g., dopamine receptors)?

- Experimental Design :

- Radioligand Binding Assays : Use ³H-labeled ligands (e.g., [³H]spiperone for D₂/D₃ receptors) to assess displacement activity.

- Protocol : Incubate compound (1 nM–10 µM) with membrane homogenates from transfected HEK293 cells expressing human D₄ receptors. Measure IC₅₀ values using nonlinear regression .

- Results :

- Compound showed D₄ receptor affinity (Kᵢ = 12 nM) but >100-fold selectivity over D₂/D₃ and σ₁ receptors .

Q. How does the compound’s sulfone group influence its metabolic stability in hepatic microsomes?

- Methodology :

- Microsomal Incubation : Incubate compound (10 µM) with human liver microsomes (HLM) and NADPH for 60 min. Analyze metabolites via LC-MS/MS.

- Findings :

- Primary Metabolite : Demethylation at the 2-methoxy group (m/z 389.0968).

- Stability : Sulfone moiety reduces oxidative metabolism, increasing t₁/₂ to ~45 min vs. ~20 min for non-sulfonated analogs .

- Implications : Enhanced metabolic stability supports in vivo efficacy studies (e.g., rodent models of neurological disorders).

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.